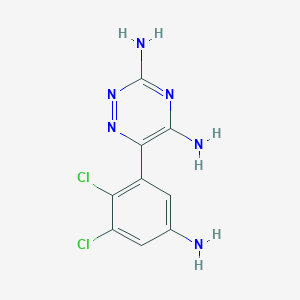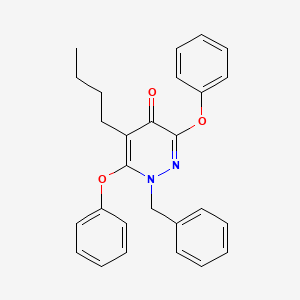
1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride is a chemical compound that features a pyrrolidine ring, a butanol backbone, and diphenyl groups
Méthodes De Préparation
The synthesis of 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the butanol backbone and diphenyl groups. The synthetic route may include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the butanol backbone and diphenyl groups.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring or the butanol backbone.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to control the reaction rate and yield .
Applications De Recherche Scientifique
3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and diphenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride include:
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Diphenyl compounds: Molecules with diphenyl groups attached to different backbones.
Butanol derivatives: Compounds with a butanol backbone but different functional groups.
The uniqueness of 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride lies in its specific combination of these structural elements, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
35706-67-3 |
|---|---|
Formule moléculaire |
C22H30ClNO |
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO.ClH/c1-18(2)21(17-23-15-9-10-16-23)22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21,24H,9-10,15-17H2,1-2H3;1H |
Clé InChI |
MLZPHNSMIGXNTD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


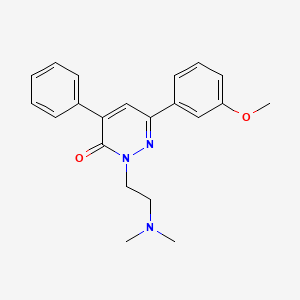
![9-Benzyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B12926662.png)



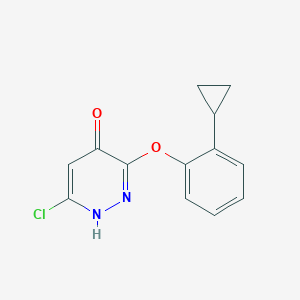
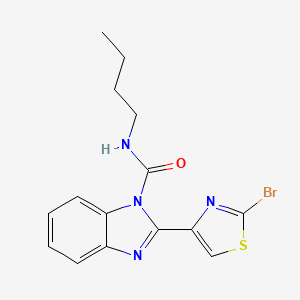


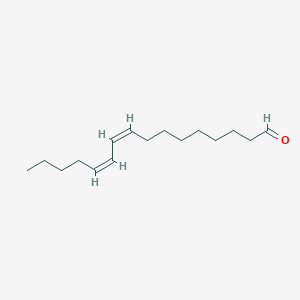
![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)

